3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-4-6-13(7-5-12)10-15-18(24)21-19(23-22-15)20-14-8-9-16(25-2)17(11-14)26-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMDOQKPBJXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3,4-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C₁₉H₂₀N₄O₃
- Molecular Weight : 352.4 g/mol
- CAS Number : 898651-24-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. For instance:
- In vitro Studies : In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC₅₀ values indicating potent activity against various types of cancer cells. For example, it showed promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the phenyl and triazine moieties can significantly influence its biological activity. The presence of the dimethoxyphenyl group is crucial for enhancing its anticancer properties.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazine derivatives, including this compound. Results indicated that compounds with similar structural features exhibited enhanced cytotoxicity against multiple cancer cell lines.
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazinone Derivatives
Substituent Analysis and Functional Group Impact
Triazinones exhibit varied biological activities depending on their substituents. Below is a comparative analysis of key compounds:
Key Observations:
- Lipophilicity vs. Solubility: The target compound’s 3,4-dimethoxyphenyl and 4-methylbenzyl groups likely increase lipophilicity compared to metribuzin’s methylthio and tert-butyl groups.
- Bioactivity: Metribuzin’s methylthio group contributes to its herbicidal action, while the target compound’s aromatic amino group may favor interactions with biological targets (e.g., enzymes or receptors), as seen in anticancer triazinones .
- Synthetic Routes: Triazinones are typically synthesized via cyclization of thiocarbohydrazides or hydrazides (). The target compound’s substituents suggest a pathway involving aromatic amine coupling and benzyl group introduction, analogous to methods in and .
Physicochemical and Environmental Properties
| Property | Target Compound | Metribuzin | Isometamitron |
|---|---|---|---|
| Molecular Weight | ~383.4 (estimated) | 214.29 | 202.21 |
| Water Solubility | Low (predicted) | 1.22 mg/L | Not reported; likely moderate |
| LogP (Lipophilicity) | High (due to aromaticity) | 1.7 | ~1.5 (estimated) |
| Primary Use | Research (potential drugs) | Herbicide | Herbicide |
| Persistence in Soil | Not studied | Moderate | Low |
Notes:
- Metribuzin’s moderate persistence () contrasts with the target compound’s undefined environmental behavior. The latter’s bulky substituents may slow degradation, posing risks of bioaccumulation if used agriculturally.
- Isometamitron’s simpler structure (methyl and phenyl groups) likely enhances biodegradability compared to metribuzin and the target compound .
Q & A
Basic: What are the standard synthetic routes for preparing 3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
Core Triazinone Formation : Reacting 3,4-dimethoxyaniline with a substituted triazine intermediate (e.g., 6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as DIPEA (N,N-diisopropylethylamine) are used to facilitate nucleophilic substitution at the triazine ring .
Purification : Column chromatography (silica gel, eluent: hexane/EtOH mixtures) or recrystallization from DMF/ethanol is employed to isolate the product. Yield optimization often requires temperature control (e.g., 45–60°C) .
Basic: Which spectroscopic techniques are critical for characterizing this triazinone derivative?
Methodological Answer:
Key techniques include:
- 1H NMR : Assigns protons in the 3,4-dimethoxyphenyl and 4-methylbenzyl groups. For example, methoxy protons resonate at δ 3.8–3.9 ppm, while aromatic protons appear as multiplet signals between δ 6.7–7.3 ppm .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~406) and purity.
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
Contradictions (e.g., varying IC50 values in enzyme inhibition studies) require:
Standardized Assay Conditions : Control solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and temperature (37°C).
Orthogonal Validation : Use complementary assays (e.g., fluorescence polarization alongside enzymatic activity tests) to confirm results.
Structural Confirmation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out polymorphism or degradation .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration.
- LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring potency via SAR studies .
Advanced: How do solvent and substituent effects influence the compound’s pKa and reactivity?
Methodological Answer:
- Solvent Polarity : In non-aqueous titrations (e.g., using tetrabutylammonium hydroxide in isopropyl alcohol), the compound’s acidic protons (e.g., triazinone NH) exhibit pKa shifts of 1–2 units compared to aqueous media.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing deprotonation, while methoxy groups increase basicity via resonance .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., kinase domains) to model interactions. Focus on hydrogen bonding with the triazinone core and hydrophobic contacts with the 4-methylbenzyl group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation.
- Stability Monitoring : Perform HPLC every 6 months; degradation products (e.g., demethylated analogs) appear as secondary peaks with retention time shifts .
Advanced: How can researchers design SAR studies to improve selectivity against off-target receptors?
Methodological Answer:
Scaffold Modulation : Introduce steric hindrance (e.g., bulkier substituents at the 4-methylbenzyl position) to reduce off-target binding.
Pharmacophore Mapping : Overlay active analogs to identify critical motifs (e.g., the 3,4-dimethoxyphenylamino group for target engagement).
Selectivity Screening : Use panels of related receptors (e.g., kinase isoforms) to assess specificity .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
Advanced: How to address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
Impurity Profiling : Use LC-MS/MS to detect trace intermediates (e.g., unreacted 3,4-dimethoxyaniline).
Deuterated Solvent Calibration : Ensure NMR spectrometers are calibrated with TMS in CDCl3 or DMSO-d3.
Dynamic NMR : Perform variable-temperature experiments to identify rotamers or tautomers causing signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
